1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid Monohydrate
Overview
Description
1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid Monohydrate is an organic compound with the molecular formula C12H12O12·H2O. It is a white to almost white crystalline powder that is used as an intermediate in various chemical syntheses. This compound is known for its unique structure, which includes six carboxylic acid groups attached to a cyclohexane ring, making it a versatile building block in organic chemistry .
Preparation Methods
The synthesis of 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid Monohydrate can be achieved through several methods. One common approach involves the oxidation of mellitic acid. The reaction conditions typically include the use of strong oxidizing agents such as potassium permanganate or nitric acid. The process involves multiple steps, including the formation of intermediate compounds, which are then further oxidized to yield the final product .
Industrial production methods may vary, but they generally follow similar principles, with adjustments made to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the compound .
Chemical Reactions Analysis
1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid Monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other functional groups.
Substitution: The carboxylic acid groups can be substituted with other groups, such as halogens or amines, under appropriate conditions.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid Monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and polymers, as well as in the synthesis of high-performance materials
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid Monohydrate involves its interaction with various molecular targets and pathways. The compound’s multiple carboxylic acid groups allow it to form strong hydrogen bonds and coordinate with metal ions, making it a valuable ligand in coordination chemistry. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparison with Similar Compounds
1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid Monohydrate can be compared with other similar compounds, such as:
Mellitic Acid: Both compounds have multiple carboxylic acid groups, but mellitic acid has a benzene ring instead of a cyclohexane ring.
Cyclohexanehexacarboxylic Acid: The anhydrous form of the compound, which lacks the water molecule present in the monohydrate form.
The uniqueness of this compound lies in its specific structure and hydration state, which can influence its reactivity and solubility properties .
Properties
IUPAC Name |
cyclohexane-1,2,3,4,5,6-hexacarboxylic acid;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O12.H2O/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18;/h1-6H,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGICGFJCIFFIQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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